MK-8033 (1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide) is a potent and selective small molecule inhibitor of the c-Met and Ron receptor tyrosine kinases []. These kinases play crucial roles in various cellular processes, including proliferation, survival, migration, and angiogenesis. Aberrant activation of these kinases is implicated in the development and progression of various cancers, making them attractive targets for therapeutic intervention. MK-8033 has been investigated for its potential as an anti-cancer agent in preclinical and early-phase clinical trials.
An X-ray co-crystal structure of MK-8033 with the activated form of c-Met has been determined [, ]. This structure reveals that MK-8033 binds to the ATP-binding site of c-Met in a specific conformation, explaining its selectivity for the activated form of the kinase. The structure also provides insights into the binding interactions responsible for the high affinity and specificity of MK-8033 for c-Met and Ron.
MK-8033 is an ATP-competitive inhibitor of c-Met and Ron kinases []. It binds to the ATP-binding site of these kinases and prevents the binding of ATP, which is required for their kinase activity []. By inhibiting c-Met and Ron, MK-8033 blocks downstream signaling pathways, including ERK1/2 and Akt, leading to the inhibition of cell proliferation, survival, and migration in cancer cells [, ]. Interestingly, MK-8033 exhibits preferential binding to the activated conformation of c-Met, suggesting a unique mechanism for its selectivity [, ].
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2